N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is an organic compound with a complex structure It features a cyclohexane ring substituted with a dimethyl group and an amine group attached to a methoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with the cyclohexane ring and introduce the dimethyl and amine groups through a series of substitution reactions. The methoxybutyl chain can be attached using a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxybutyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the amine group may produce a secondary amine.
Scientific Research Applications
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybutyl chain may also play a role in modulating the compound’s overall properties and interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxybutan-2-yl)pyridin-2-amine
- N-(1-methoxybutan-2-yl)tetrahydro-2H-thiopyran-3-amine
Uniqueness
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a dimethyl group and a methoxybutyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H27NO |
---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-5-11(10-15-4)14-12-7-6-8-13(2,3)9-12/h11-12,14H,5-10H2,1-4H3 |
InChI Key |
JBEKCGSXERYGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CCCC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.